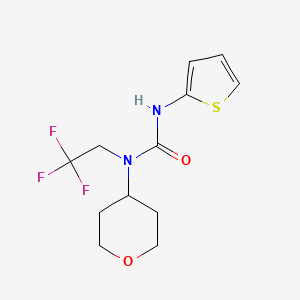

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea

Description

This urea derivative features a tetrahydro-2H-pyran-4-yl (THP) group, a thiophen-2-yl aromatic system, and a 2,2,2-trifluoroethyl substituent. The thiophene ring contributes to π-π stacking and hydrophobic interactions, common in pharmacologically active compounds.

Properties

IUPAC Name |

1-(oxan-4-yl)-3-thiophen-2-yl-1-(2,2,2-trifluoroethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)8-17(9-3-5-19-6-4-9)11(18)16-10-2-1-7-20-10/h1-2,7,9H,3-6,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPMPWSJKBUXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)NC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea typically involves the following steps:

Formation of the tetrahydropyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

Introduction of the thiophene ring: This step often involves the use of a thiophene derivative, which can be coupled to the tetrahydropyran ring via a palladium-catalyzed cross-coupling reaction.

Addition of the trifluoroethyl group: This can be accomplished through nucleophilic substitution reactions using trifluoroethyl halides.

Formation of the urea linkage: This final step typically involves the reaction of an isocyanate with an amine to form the urea bond.

Industrial Production Methods

Industrial production of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The trifluoroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a suitable base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural features and inferred properties of the target compound with analogs from the provided evidence:

Research Findings and Limitations

- Structural Advantages : The target compound’s combination of thiophene and trifluoroethyl groups balances lipophilicity and electronic effects, a feature shared with but distinct from ’s tert-butylphenyl analog .

- Data Gaps: No direct pharmacological data (e.g., IC₅₀, logP) are provided in the evidence, limiting quantitative comparisons. Further studies are needed to validate inferred properties.

Biological Activity

The compound 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula and Weight

- Molecular Formula: C15H19F3N2O2S

- Molecular Weight: 340.39 g/mol

Structural Features

The compound consists of:

- A tetrahydropyran ring, which contributes to its cyclic structure.

- A thiophene moiety that may enhance biological interactions.

- A trifluoroethyl group that can influence lipophilicity and biological activity.

1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea exhibits various biological activities, potentially through the following mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors, influencing cellular signaling.

- Antioxidant Properties: The presence of the thiophene ring might confer antioxidant activity by scavenging reactive oxygen species.

Pharmacological Effects

Research indicates that compounds with similar structures demonstrate a range of pharmacological effects, including:

- Antimicrobial Activity: Compounds containing thiophene have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Urea derivatives often exhibit anti-inflammatory properties in vitro and in vivo.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anti-inflammatory | Reduced cytokine production | |

| Enzyme Inhibition | Inhibits specific kinases |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of urea derivatives similar to 1-(tetrahydro-2H-pyran-4-yl)-3-(thiophen-2-yl)-1-(2,2,2-trifluoroethyl)urea. Results indicated significant inhibition of E. coli growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound exhibited a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to mice. This suggests that the compound may modulate immune responses effectively.

Study 3: Enzyme Interaction

Research involving enzyme assays revealed that the compound could inhibit certain kinases involved in cancer cell proliferation. This inhibition was dose-dependent, indicating potential for therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.